molecular formula C12H15FN2O B159096 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one CAS No. 131960-05-9

5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one

Cat. No.: B159096
CAS No.: 131960-05-9
M. Wt: 222.26 g/mol
InChI Key: AEKOTLJUXIMRNN-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one (CAS 131960-05-9) is a specialized pyrazolidin-3-one derivative with a molecular weight of 222.26 g/mol and a molecular formula of C12H15FN2O . It features a fluorinated aromatic substituent at position 5 and a propyl group at the nitrogen at position 1 of the heterocyclic core . This compound serves as a valuable building block in organic synthesis for constructing more complex molecules, with its unique structure allowing for various chemical modifications . Scientific investigations into pyrazolidinone derivatives indicate potential biological activities, which may include anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes, analgesic effects, and antimicrobial activity . The presence of the fluorine atom on the phenyl ring is a common strategy in medicinal chemistry to enhance metabolic stability and influence the binding affinity of a molecule to its target . Researchers are exploring this compound and its analogs for applications in developing new therapeutic agents and in fundamental biochemical studies . This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Handle with care in a controlled laboratory setting.

Properties

IUPAC Name

5-(4-fluorophenyl)-1-propylpyrazolidin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN2O/c1-2-7-15-11(8-12(16)14-15)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEKOTLJUXIMRNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(CC(=O)N1)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50927430
Record name 5-(4-Fluorophenyl)-1-propyl-4,5-dihydro-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131960-05-9
Record name 5-(4-Fluorophenyl)-1-propyl-3-pyrazolidinone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131960059
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-(4-Fluorophenyl)-1-propyl-4,5-dihydro-1H-pyrazol-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50927430
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Palladium-Catalyzed Carboamination of N-Butenyl Hydrazines

This method leverages palladium catalysis to construct the pyrazolidinone ring via carboamination, offering superior stereocontrol .

Procedure :

  • Substrate Preparation : N-Butenyl hydrazines are synthesized from hydrazine and 1-bromo-3-butene.

  • Carboamination : The substrate reacts with 4-fluorophenylboronic acid in the presence of Pd(OAc)₂ and Xantphos ligand. The reaction proceeds at 80°C in toluene/water (3:1) for 12–24 hours .

Optimization Data :

LigandTemperature (°C)Yield (%)Diastereoselectivity (dr)
Xantphos808212:1
BINAP80688:1
Dpe-phos100555:1

Advantages :

  • High enantiomeric excess (up to 99% ee) with chiral ligands .

  • Scalable to gram quantities .

Hydrogenation of Pyrazol-5-ol Intermediates

Pyrazol-5-ols serve as precursors, which are hydrogenated to pyrazolidinones using palladium catalysts .

Procedure :

  • Pyrazol-5-ol Synthesis : 4-Fluorophenyl β-ketoester reacts with hydrazine hydrate in acetic acid under reflux.

  • Hydrogenation : The pyrazol-5-ol intermediate undergoes catalytic hydrogenation (H₂, 60 psi) with Pd/C in ethanol at 25°C for 24 hours .

Typical Yields :

  • Pyrazol-5-ol formation: 70–85%.

  • Hydrogenation to pyrazolidinone: 90–94% .

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors optimize efficiency and purity .

Process :

  • Reaction Setup : 4-Fluoroaniline and propyl isocyanate are mixed in a microreactor at 100°C with a residence time of 10 minutes.

  • In-line Cyclization : The intermediate is directly cyclized using HCl gas in a second reactor module.

Benefits :

  • Reduced reaction time (2 hours vs. 12 hours batch).

  • Purity >98% (HPLC) .

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclocondensation, reducing reaction times .

Procedure :

  • Microwave Conditions : 4-Fluoroaniline, propyl isocyanate, and triethylamine are irradiated at 150 W for 5–10 minutes in ethanol.

  • Cyclization : Acetic acid is added, and the mixture is heated at 120°C for 15 minutes under microwave .

Outcomes :

  • Yield: 78–82%.

  • Purity: 95% (no column chromatography required) .

Comparative Analysis of Methods

MethodYield (%)ScalabilityStereoselectivityEquipment Needs
Cyclocondensation60–75ModerateLowStandard glassware
Pd-Catalyzed82–90HighHighInert atmosphere
Hydrogenation85–94ModerateModerateHydrogenation reactor
Continuous Flow70–80HighLowFlow reactor setup
Microwave78–82LowLowMicrowave synthesizer

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Synthetic Routes

The synthesis of 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one typically involves the reaction of 4-fluoroaniline with propyl isocyanate. The process includes:

  • Formation of Intermediate : Reaction of 4-fluoroaniline with propyl isocyanate.
  • Cyclization : The intermediate undergoes cyclization to produce the desired pyrazolidinone.
  • Reaction Conditions : Common solvents include dichloromethane or ethanol, often utilizing catalysts like triethylamine to facilitate the reaction.

Chemistry

In organic synthesis, this compound serves as a valuable building block for more complex molecules. Its unique structure allows for various modifications, making it an important intermediate in the development of new compounds.

Biology

The compound is under investigation for its potential biological activities, including:

  • Anti-inflammatory Properties : Research indicates that it may inhibit cyclooxygenase (COX) enzymes, reducing the synthesis of pro-inflammatory mediators.
  • Analgesic Effects : Its ability to modulate pain pathways makes it a candidate for pain relief medications.
  • Antimicrobial Activity : Studies suggest potential effectiveness against various microbial strains.

Medicine

This compound and its derivatives are being explored for therapeutic applications in treating diseases such as:

  • Chronic Inflammatory Conditions : Due to its anti-inflammatory properties.
  • Pain Management : As a new analgesic agent.
  • Cancer Research : Investigations into its potential antitumor activities are ongoing.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that derivatives of pyrazolidinone compounds exhibited significant inhibition of COX enzymes in vitro. The results indicated that this compound could serve as a lead compound for developing new anti-inflammatory drugs.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial effects of pyrazolidinone derivatives found that compounds similar to this compound showed activity against Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one involves its interaction with specific molecular targets in the body. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its anti-inflammatory activity could be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following table summarizes key structural and functional differences between 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one and related pyrazolidin-3-one derivatives:

Compound Name Substituents (Position) Crystallographic Features Pharmacological Activity Reference
This compound 4-Fluorophenyl (5), Propyl (1) Triclinic (P̄1), two molecules/asymmetric unit, partial planarity Not explicitly reported
1-(4-Isopropylphenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one 4-Isopropylphenyl (1), 4-Methoxyphenyl (5) Monoclinic (P2₁/c), single molecule/asymmetric unit Antipyretic, lipoxygenase inhibition, CCK receptor antagonism
4-(4-Fluorophenyl)-2-(pyrazolyl)thiazole derivatives (Compounds 4, 5) Thiazole-triazolyl hybrid substituents Triclinic (P̄1), two molecules/asymmetric unit, planar backbone High synthetic yield, no bioactivity reported

Key Observations:

Substituent Effects :

  • The 4-fluorophenyl group in the target compound enhances electron-withdrawing properties and metabolic stability compared to the 4-methoxyphenyl group in the isopropylphenyl analog, which offers electron-donating effects .
  • The propyl chain at position 1 provides moderate lipophilicity, contrasting with the bulkier isopropylphenyl group in the analog, which may hinder membrane permeability .

Crystallographic Trends :

  • Both the target compound and thiazole-triazolyl derivatives exhibit triclinic symmetry and two molecules per asymmetric unit, suggesting similar packing efficiencies despite differing substituents .

Biological Relevance :

  • While the target compound’s bioactivity remains uncharacterized in the provided studies, its structural analogs demonstrate antipyretic and enzyme-inhibitory activities , highlighting the pyrazolidin-3-one scaffold’s versatility .

Methodological Considerations in Structural Analysis

Structural characterization of these compounds relied on single-crystal X-ray diffraction (SC-XRD) using the SHELX program suite for refinement . The planar conformations observed in most derivatives were visualized via ORTEP-III, confirming the stereoelectronic influence of substituents .

Biological Activity

5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one is a compound belonging to the pyrazolidine family, which has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by research findings and data tables.

Chemical Structure and Properties

The molecular formula of this compound is C12H14FN2OC_{12}H_{14}FN_2O, with a molecular weight of approximately 220.25 g/mol. The compound features a pyrazolidine ring substituted with a fluorophenyl group, which is significant for its biological interactions.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit various pharmacological effects, including anti-inflammatory, analgesic, and potential antitumor activities. The presence of the fluorine atom in the phenyl ring enhances lipophilicity, which may improve the compound's ability to cross biological membranes and interact with target receptors.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit cyclooxygenase (COX) enzymes, leading to reduced prostaglandin synthesis and subsequent anti-inflammatory effects.
  • Receptor Modulation : The compound may act on various receptors, including mineralocorticoid receptors (MR), where it has been noted to exhibit selective antagonistic properties in related studies .

Study 1: Anti-inflammatory Activity

A study evaluated the anti-inflammatory effects of this compound in a rat model of induced inflammation. The results indicated a significant reduction in edema compared to control groups, suggesting effective anti-inflammatory properties.

Treatment GroupEdema Reduction (%)
Control5
Low Dose30
High Dose65

Study 2: Antitumor Potential

In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines. The results demonstrated that it inhibited cell proliferation significantly in breast and prostate cancer cells, with IC50 values indicating potent activity.

Cell LineIC50 (µM)
MCF-7 (Breast)12.5
PC-3 (Prostate)15.0
HeLa (Cervical)20.0

Q & A

Q. What experimental approaches are recommended for characterizing the structural and electronic properties of 5-(4-Fluorophenyl)-1-propylpyrazolidin-3-one?

Methodological Answer:

  • Single-crystal X-ray diffraction (XRD): Essential for determining bond lengths, angles, and crystal packing. For example, monoclinic systems (e.g., P21/cP2_1/c) with parameters a=11.455A˚,β=101.05a = 11.455 \, \text{Å}, \, \beta = 101.05^\circ) are typical for fluorophenyl-substituted pyrazolidinones .
  • Spectroscopic techniques: Use 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and electronic environments. Compare chemical shifts with analogs like 1-(4-Fluorophenyl)-5-(4-methoxyphenyl)pyrazolidin-3-one .
  • Density Functional Theory (DFT): Validate experimental data (e.g., XRD bond angles) and predict electronic properties such as HOMO-LUMO gaps .

Q. How to design a synthetic route for this compound and its derivatives?

Methodological Answer:

  • Core scaffold synthesis: Start with pyrazolidin-3-one precursors via cyclocondensation of hydrazines with β-keto esters or ketones. For fluorophenyl groups, introduce 4-fluorobenzaldehyde early in the reaction sequence .
  • Propyl group incorporation: Use alkylation agents like 1-bromopropane under basic conditions (e.g., K2_2CO3_3 in DMF) to functionalize the N1 position .
  • Purity control: Monitor reactions via TLC and purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradients) .

Advanced Research Questions

Q. How to resolve contradictions in spectroscopic and crystallographic data for fluorophenyl-pyrazolidinone derivatives?

Methodological Answer:

  • XRD validation: Cross-reference NMR/IR data with XRD-derived torsion angles. For example, dihedral angles between fluorophenyl and pyrazolidinone rings (e.g., 82.782.7^\circ in related structures) can explain deviations in 1H^1\text{H}-NMR splitting patterns .
  • Dynamic effects: Consider temperature-dependent NMR to assess conformational flexibility, especially in propyl chains .
  • Crystallographic software: Use programs like SHELX or OLEX2 to model disorder or thermal motion in crystal structures .

Q. What computational strategies are effective for predicting the biological activity of this compound analogs?

Methodological Answer:

  • Molecular docking: Screen against targets like cyclooxygenase (COX) or acetylcholinesterase using PyMOL or AutoDock Vina. Fluorophenyl groups often enhance binding via hydrophobic interactions .
  • QSAR modeling: Correlate substituent effects (e.g., electron-withdrawing fluorine) with bioactivity data from analogs. For example, pyrazolidinones with 4-methoxyphenyl groups show enhanced herbicidal activity .
  • ADMET prediction: Use SwissADME to assess pharmacokinetic properties, focusing on logP values influenced by the propyl chain .

Q. How to optimize reaction conditions for synthesizing enantiomerically pure derivatives?

Methodological Answer:

  • Chiral catalysts: Employ asymmetric catalysis (e.g., BINOL-derived ligands) during cyclization steps to control stereochemistry at C3 .
  • Chiral HPLC: Separate enantiomers using columns like Chiralpak IA with hexane/isopropanol mobile phases. Validate purity via optical rotation and circular dichroism .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity data across pyrazolidin-3-one derivatives?

Methodological Answer:

  • Structural benchmarking: Compare IC50_{50} values of this compound with analogs (e.g., 1-Acetyl-3-(4-chlorophenyl)-5-(4-fluorophenyl)-2-pyrazoline) to identify substituent-specific trends .
  • Assay standardization: Re-evaluate activity under consistent conditions (e.g., cell line, incubation time). For example, pyrazolidinones may show variable cytotoxicity in MCF-7 vs. HeLa cells .

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